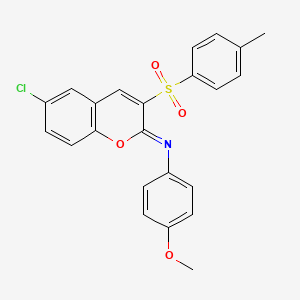![molecular formula C27H27N3O5S B2923468 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537043-32-6](/img/no-structure.png)
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H27N3O5S and its molecular weight is 505.59. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Heterocyclic compounds, including quinolines and pyrimidines, play a crucial role in medicinal chemistry due to their diverse biological activities. The synthesis and study of these compounds are fundamental for developing new therapeutic agents. For instance, the work by Lipson et al. (2006) focuses on synthesizing partially hydrogenated pyrazolo[3,4-b]quinolinones, showcasing the potential of heterocyclic compounds in drug discovery Lipson, V. V., Shirobokova, M., Shishkin, O. V., & Shishkina, S. (2006).
Catalytic and Multicomponent Reactions
Catalytic and multicomponent reactions are powerful tools in organic synthesis, allowing for the efficient construction of complex molecules from simple precursors. Karamthulla et al. (2014) demonstrated the use of L-proline in catalyzing multicomponent reactions to synthesize 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives, highlighting the efficiency and versatility of these methodologies in synthesizing heterocyclic compounds Karamthulla, S., Pal, S., Parvin, T., & Choudhury, L. H. (2014).
Antioxidant Activity
The evaluation of antioxidant properties is crucial for identifying compounds that can mitigate oxidative stress, a factor in many diseases. Ismaili et al. (2008) researched new hexahydropyrimido[5,4-c]quinoline-2,5-diones and their antioxidant properties, demonstrating the potential therapeutic applications of these compounds Ismaili, L., Nadaradjane, A., Nicod, L., Guyon, C., Xicluna, A., Robert, J., & Refouvelet, B. (2008).
Electrochemical Properties
The study of electrochemical properties of heterocyclic compounds opens up applications in materials science, particularly in the development of organic electronics. Beyazyildirim et al. (2006) explored the synthesis and electrochromic properties of conducting copolymers of quinoxalines, indicating the relevance of such compounds in creating advanced materials Beyazyildirim, S., Camurlu, P., Yilmaz, M. D., Güllü, M., & Toppare, L. (2006).
Organic Field-Effect Transistors (OFETs)
Compounds with high electron affinity, such as quinones, are of interest for n-type organic semiconductors. Mamada et al. (2010) synthesized benzo[1,2-b:4,5-b']dithiophene-4,8-dione derivatives, showcasing their utility in OFETs due to their air stability and efficient charge-carrier injection Mamada, M., Kumaki, D., Nishida, J., Tokito, S., & Yamashita, Y. (2010).
Eigenschaften
CAS-Nummer |
537043-32-6 |
|---|---|
Produktname |
2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione |
Molekularformel |
C27H27N3O5S |
Molekulargewicht |
505.59 |
IUPAC-Name |
2-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H27N3O5S/c1-33-19-12-16(13-20(34-2)24(19)35-3)21-22-17(10-7-11-18(22)31)28-25-23(21)26(32)30-27(29-25)36-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H2,28,29,30,32) |
InChI-Schlüssel |
ZBQNSFRZWLHTSK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)
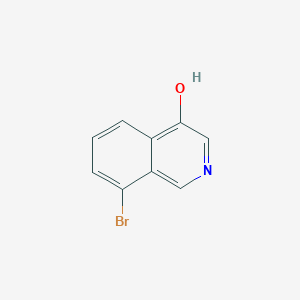
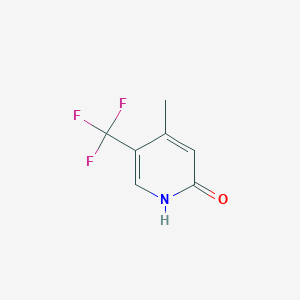
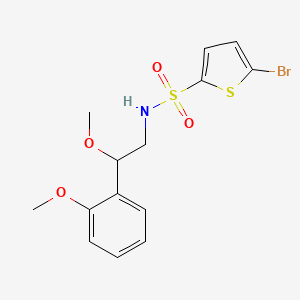
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)
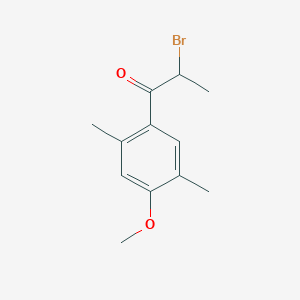
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)
![7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl](/img/structure/B2923403.png)
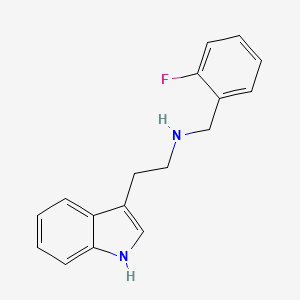
![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)
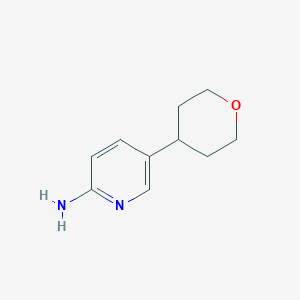
![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)
